4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is a hydrazone derivative known for its diverse biological activities. Hydrazones are compounds characterized by the presence of the azometine -NHN=C H- proton, which contributes to their significant pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide typically involves the condensation of 4-methylbenzoic acid hydrazide with 5-nitro-2-furaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential use as an antimicrobial agent due to its activity against various bacterial strains.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins, disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifuroxazide: An intestinal antiseptic with a similar hydrazone structure.
Isonicotinic acid hydrazide (Isoniazid): An antitubercular agent with a hydrazide moiety.
4-Fluorobenzoic acid (5-nitro-2-furyl)methylene-hydrazide: Exhibits antibacterial activity.
Uniqueness
4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is unique due to its specific combination of a 4-methylbenzoic acid moiety with a 5-nitro-2-furanyl group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
85562-35-2 |
---|---|
Molekularformel |
C15H13N3O4 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
4-methyl-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C15H13N3O4/c1-11-4-6-12(7-5-11)15(19)17-16-10-2-3-13-8-9-14(22-13)18(20)21/h2-10H,1H3,(H,17,19)/b3-2+,16-10+ |
InChI-Schlüssel |
RMEALJXTGNVWLE-KVPJWXAZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.